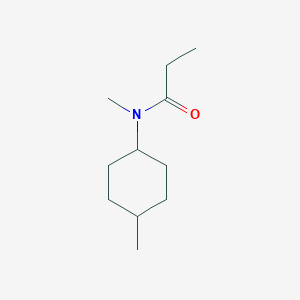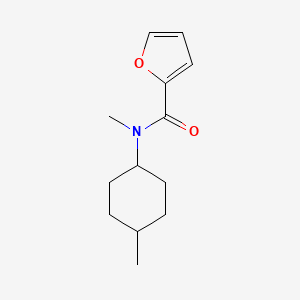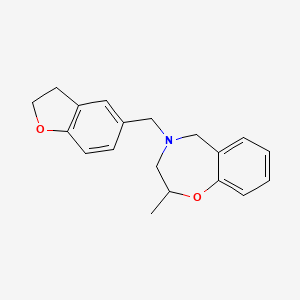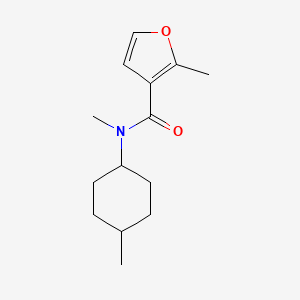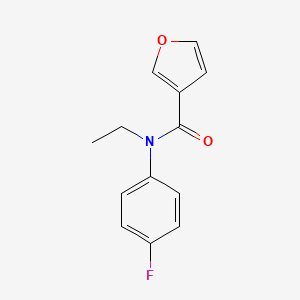
N-(2-iodophenyl)cyclopropanecarboxamide
Descripción general
Descripción
N-(2-iodophenyl)cyclopropanecarboxamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a cyclopropane-based compound that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Catalyzed Direct Arylation:
- N-(2-iodophenyl)cyclopropanecarboxamide derivatives are used in auxiliary-enabled and Pd(OAc)2-catalyzed direct arylation of C(sp3)-H bonds of cyclopropanes, leading to di- and trisubstituted cyclopropanecarboxamides. These processes are significant for assembling novel mono- and di-aryl-N-(quinolin-8-yl)cyclopropanecarboxamide scaffolds and mono- and di-aryl-N-(2-(methylthio)phenyl)cyclopropanecarboxamides with stereochemistry determined from X-ray structures of key compounds (Parella, Gopalakrishnan, & Babu, 2013).
Synthesis of Functionalized Cyclopropanes:
- It's used in the synthesis of functionalized cyclopropanes, such as the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium in THF-TMEDA, producing a new dianion of 2-(phenylthio)cyclopropanecarboxamide, which reacts with various electrophiles to yield cyclopropanes with high stereoselectivity (Tanaka, Minami, & Kaji, 1987).
Bradykinin B1 Antagonists Development:
- SAR studies of cyclopropanecarboxamide-derived bradykinin B(1) antagonists explored the biphenyl region. Modifications like incorporation of a pyridine and chlorination of the phenyl ring provided compounds with improved pharmacokinetic profiles and CNS penetration (Kuduk et al., 2007).
Chemical Characterization and Structure Analysis:
- N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized and characterized, with special focus on N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, highlighting its crystal structure and molecular conformation stabilized by an intramolecular hydrogen bond (Özer et al., 2009).
Construction of Anti β-Acyloxy Carboxamide Derivatives:
- There's a method for constructing anti β-acyloxy carboxamide derivatives via diastereoselective Pd(II)-Catalyzed sp3 C-H Arylation followed by ring opening of cyclopropanecarboxamides. This method is vital for creating several anti β-acyloxy amides with vicinal stereocenters and the formation of a new C-O bond and three new C-C bonds (Gopalakrishnan, Mohan, Parella, & Babu, 2016).
Synthesis of Aminoindole Derivatives:
- Efficient methods for synthesizing 2-aminoindole derivatives involve the reaction of N-(2-iodophenyl)formamides with malononitrile and cyanoacetates, using copper(I) iodide as a catalyst, which is significant for various applications in medicinal and organic chemistry (Kobayashi, Komatsu, Yokoi, & Konishi, 2011).
Antipathogenic Activity Studies:
- Studies on new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, show significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating potential for the development of novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).
Propiedades
IUPAC Name |
N-(2-iodophenyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBVQECVTAYVIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-[(2-Chlorophenyl)methoxy]-3,5-diiodophenyl]methanol](/img/structure/B7503740.png)
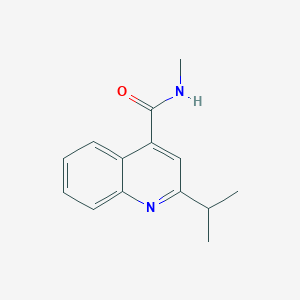
![(4-Hydroxypiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7503758.png)
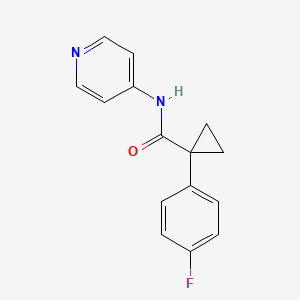
![N-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503771.png)
![N-benzyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B7503774.png)
![N-methyl-N-[(4-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7503786.png)
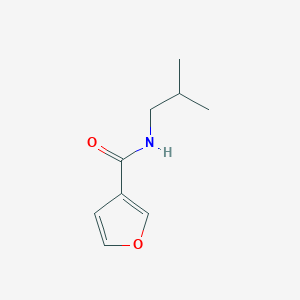
![Furan-3-yl-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B7503795.png)
